![molecular formula C13H13Cl4N3O3S B11966653 Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the thiourea moiety: This step involves the reaction of an appropriate amine with thiophosgene or a similar reagent to form the thiourea intermediate.
Introduction of the trichloroethyl group: The thiourea intermediate is then reacted with a trichloroethylating agent under controlled conditions to introduce the trichloroethyl group.
Acetylation: The resulting compound is acetylated using acetyl chloride or acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the benzoic acid moiety is esterified using methanol and a suitable catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in specialty chemicals.
作用机制
The mechanism of action of 4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trichloroethyl and thiourea moieties could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea moieties.
Trichloroethyl compounds: Compounds containing the trichloroethyl group.
Acetylamino derivatives: Compounds with acetylamino functional groups.
Uniqueness
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups could result in unique reactivity and interactions compared to other similar compounds.
属性
分子式 |
C13H13Cl4N3O3S |
|---|---|
分子量 |
433.1 g/mol |
IUPAC 名称 |
methyl 4-[[2,2,2-trichloro-1-[(2-chloroacetyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C13H13Cl4N3O3S/c1-23-10(22)7-2-4-8(5-3-7)18-12(24)20-11(13(15,16)17)19-9(21)6-14/h2-5,11H,6H2,1H3,(H,19,21)(H2,18,20,24) |
InChI 键 |
KAQQZBYPXPZHMX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


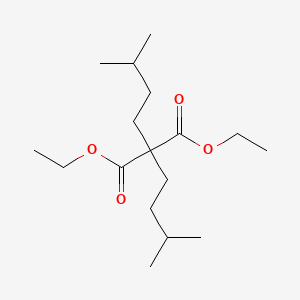
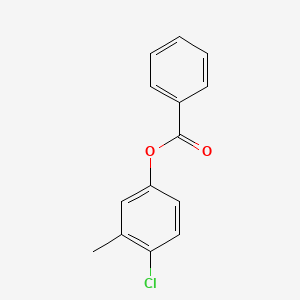

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
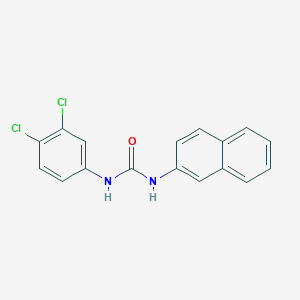
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)

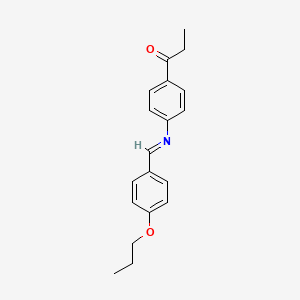
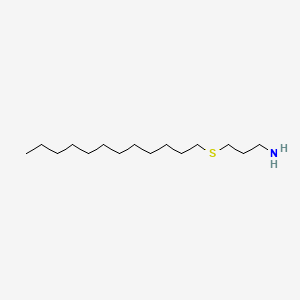
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11966658.png)
